N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide
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Overview
Description
N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, hydrazones are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for its potential therapeutic applications in treating various diseases.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including its ability to interact with specific biological targets such as enzymes or receptors.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide shares similarities with other hydrazone derivatives, such as:
- N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]butanamide
- N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]pentanamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical properties compared to other hydrazone derivatives. Its tert-butyl group and benzisothiazolyl moiety may contribute to its stability and reactivity.
Properties
Molecular Formula |
C21H24N4O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-hydroxyphenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C21H24N4O4S/c1-21(2,3)23-19(27)12-13-25(22-14-15-8-4-6-10-17(15)26)20-16-9-5-7-11-18(16)30(28,29)24-20/h4-11,14,26H,12-13H2,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
ZAOGMDQYCJFTLM-HYARGMPZSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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